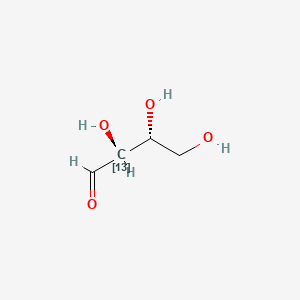
p53 Activator 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p53 Activator 5: is a potent activator of the tumor suppressor protein p53. This compound is known for its ability to bind to mutant p53 and restore its DNA-binding capability, thereby exhibiting significant anti-tumor activity . The p53 protein plays a crucial role in regulating the cell cycle and preventing cancer formation by inducing cell cycle arrest, apoptosis, and DNA repair mechanisms .
Vorbereitungsmethoden
The synthesis of p53 Activator 5 involves several steps, including the use of specific reagents and reaction conditions. The compound contains an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed.
Analyse Chemischer Reaktionen
p53 Activator 5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The alkyne group in this compound allows it to participate in substitution reactions, particularly in the presence of copper catalysts.
Common reagents used in these reactions include oxidizing agents, reducing agents, and copper catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
p53 Activator 5 has a wide range of scientific research applications, including:
- Medicine: This compound is being investigated for its potential use in cancer therapy, particularly in restoring the function of mutant p53 in tumor cells .
Industry: The compound’s unique chemical properties make it valuable in various industrial applications, including the development of new pharmaceuticals and chemical reagents.
Wirkmechanismus
p53 Activator 5 exerts its effects by binding to mutant p53 and restoring its DNA-binding capability . This activation of p53 leads to the transcription of target genes involved in cell cycle arrest, apoptosis, and DNA repair . The compound also affects the stability and function of p53 through posttranslational modifications and subcellular localization .
Vergleich Mit ähnlichen Verbindungen
p53 Activator 5 is unique in its ability to restore the function of mutant p53. Similar compounds include:
Etoposide: A chemotherapeutic agent that activates p53 by inducing DNA damage.
Actinomycin D: An antibiotic that activates p53 by inhibiting RNA synthesis.
Camptothecin: A topoisomerase inhibitor that activates p53 by causing DNA strand breaks.
Deferoxamine mesylate: An iron chelator that activates p53 by inducing oxidative stress.
Hydroxyurea: A ribonucleotide reductase inhibitor that activates p53 by inhibiting DNA synthesis.
This compound stands out due to its specific mechanism of binding to mutant p53 and restoring its DNA-binding capability, which is not a common feature among other p53 activators .
Eigenschaften
Molekularformel |
C29H32F6N4O |
|---|---|
Molekulargewicht |
566.6 g/mol |
IUPAC-Name |
1-N-[2-[3-[2-methoxy-4-(trifluoromethyl)anilino]prop-1-ynyl]-1-(2,2,2-trifluoroethyl)indol-4-yl]-4-N,4-N-dimethylcyclohexane-1,4-diamine |
InChI |
InChI=1S/C29H32F6N4O/c1-38(2)21-12-10-20(11-13-21)37-24-7-4-8-26-23(24)17-22(39(26)18-28(30,31)32)6-5-15-36-25-14-9-19(29(33,34)35)16-27(25)40-3/h4,7-9,14,16-17,20-21,36-37H,10-13,15,18H2,1-3H3 |
InChI-Schlüssel |
PEPYNUAHMQWTFP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1CCC(CC1)NC2=C3C=C(N(C3=CC=C2)CC(F)(F)F)C#CCNC4=C(C=C(C=C4)C(F)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400124.png)





